molecular formula C21H24ClN5 B11235472 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclohexanamine

1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclohexanamine

Cat. No.: B11235472
M. Wt: 381.9 g/mol
InChI Key: CQBGNNQXSYDEIN-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a chlorophenyl group, and a cyclohexanamine moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the cyclohexanamine moiety is often added via reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the tetrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE involves its interaction with molecular targets and pathways. The tetrazole ring can bind to specific enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the cyclohexanamine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: Shares the chlorophenyl group but differs in the overall structure.

    1-Phenyl-2-(1H-triazol-1-yl)ethanol: Contains a triazole ring instead of a tetrazole ring.

    N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Similar in having a chlorophenyl group but with different substituents.

Uniqueness

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE is unique due to its combination of a tetrazole ring, chlorophenyl group, and cyclohexanamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C21H24ClN5

Molecular Weight

381.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)tetrazol-5-yl]-N-(2-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C21H24ClN5/c22-18-9-11-19(12-10-18)27-20(24-25-26-27)21(14-5-2-6-15-21)23-16-13-17-7-3-1-4-8-17/h1,3-4,7-12,23H,2,5-6,13-16H2

InChI Key

CQBGNNQXSYDEIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NCCC4=CC=CC=C4

Origin of Product

United States

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